ethyl (2E)-2-(anthracen-9-ylmethylidene)hydrazinecarboxylate
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Overview
Description
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is derived from anthracene, a solid polycyclic aromatic hydrocarbon of formula C14H10, and ethoxycarbohydrazide, a derivative of hydrazine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE typically involves the condensation reaction between anthracene-9-carbaldehyde and ethoxycarbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. This property is leveraged in its role as an enzyme inhibitor, where it can bind to the active site of enzymes and inhibit their activity. The compound’s interactions with biological macromolecules are mediated through hydrogen bonding and π-π interactions, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- (E)-N1-[(anthracen-9-yl)methylidene]-N4-phenylbenzene-1,4-diamine
Uniqueness
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE is unique due to its anthracene moiety, which imparts distinct photophysical properties and high fluorescence. This makes it particularly useful in applications requiring fluorescence, such as in the development of fluorescent sensors and probes .
Properties
Molecular Formula |
C18H16N2O2 |
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Molecular Weight |
292.3 g/mol |
IUPAC Name |
ethyl N-[(E)-anthracen-9-ylmethylideneamino]carbamate |
InChI |
InChI=1S/C18H16N2O2/c1-2-22-18(21)20-19-12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,2H2,1H3,(H,20,21)/b19-12+ |
InChI Key |
NASQYOGJMQCDLT-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC(=O)N/N=C/C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Canonical SMILES |
CCOC(=O)NN=CC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
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